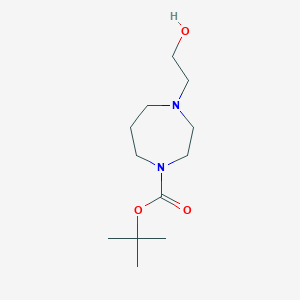
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate, also known as TB4-HEDC, is an organic compound with the formula C11H20N2O4. It is a white crystalline solid that is soluble in water and polar organic solvents. TB4-HEDC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a chelating agent, a reducing agent, and a proton donor. It is also used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has a variety of scientific research applications due to its unique properties. It is used as a chelating agent in metal ion extraction, as a reducing agent in organic synthesis, and as a proton donor in acid-base reactions. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is complex and not fully understood. It is believed that the compound acts as a chelating agent by binding to metal ions and forming complexes. This binding reduces the metal ion’s ability to interact with other molecules, which can affect the properties of the metal ion. This compound also acts as a reducing agent by donating electrons to other molecules, which can affect the properties of the molecules. Finally, this compound acts as a proton donor by donating protons to other molecules, which can affect the properties of the molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have the ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been found to have the ability to modulate the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and polar organic solvents. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. It is not very stable and can decompose over time, and it can form complexes with metal ions, which can affect the results of the experiment.
Orientations Futures
The potential future directions for Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to develop new synthesis methods and to explore new applications for this compound. Finally, research could be done to improve its stability and to develop new methods to prevent it from forming complexes with metal ions.
Méthodes De Synthèse
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl alcohol and ethylenediaminetetraacetic acid (EDTA). This reaction produces a mixture of ethylenediaminetetraacetic acid mono- and di-tert-butyl esters, which can be separated by column chromatography. The mono-ester is then hydrolyzed to yield this compound. Other methods of synthesis include the reaction of ethylenediaminetetraacetic acid with tert-butyl bromide or the reaction of ethylenediaminetetraacetic acid with tert-butyl isocyanate.
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-13(7-8-14)9-10-15/h15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVWADYIVQEBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606931-01-5 |
Source


|
| Record name | tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)
![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)
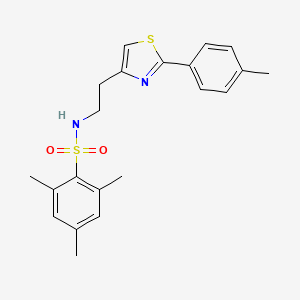
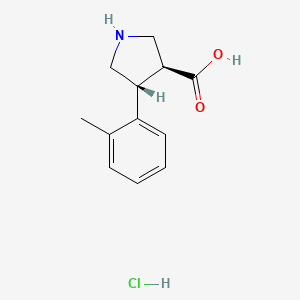
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)
![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
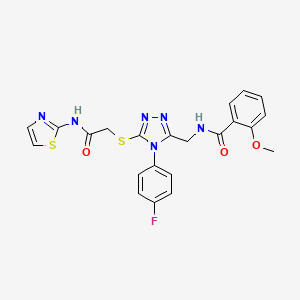
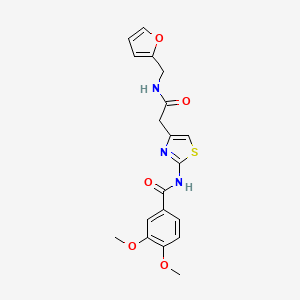
![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
